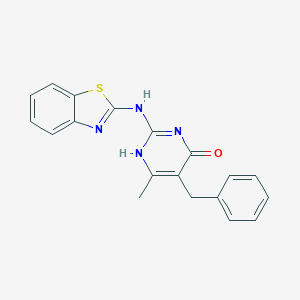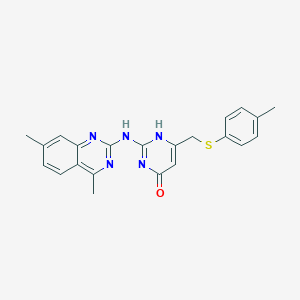![molecular formula C14H13ClN2O3S B506344 5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid](/img/structure/B506344.png)
5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agricultural science.
Preparation Methods
The synthesis of 5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with an appropriate amine to form the final product.
Chemical Reactions Analysis
5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various amines and aldehydes. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antiviral, antibacterial, and antifungal activities.
Agricultural Science: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Biological Research: It is used in studies related to enzyme inhibition and protein binding, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
5-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid can be compared with other thiazole derivatives such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity against tobacco mosaic virus.
6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Exhibits cytotoxic activity against human tumor cell lines.
1,3-oxazol-5-ols: Display antimicrobial and antiviral properties.
Properties
Molecular Formula |
C14H13ClN2O3S |
|---|---|
Molecular Weight |
324.8g/mol |
IUPAC Name |
5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H13ClN2O3S/c15-10-6-4-9(5-7-10)11-8-21-14(16-11)17-12(18)2-1-3-13(19)20/h4-8H,1-3H2,(H,19,20)(H,16,17,18) |
InChI Key |
KFRHJVHDSAHKEN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


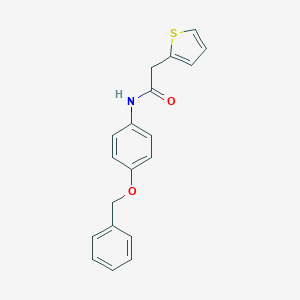
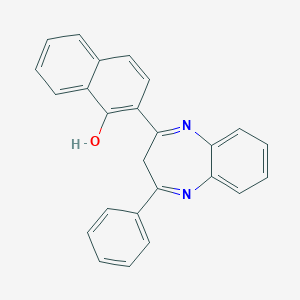
![6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carbonitrile](/img/structure/B506266.png)

![4-methyl-N-{4-[2-(4-toluidino)-1,3-thiazol-4-yl]phenyl}benzenesulfonamide](/img/structure/B506269.png)
![2-[5-(furan-2-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)-1,3-thiazole](/img/structure/B506270.png)
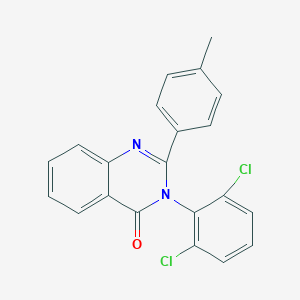
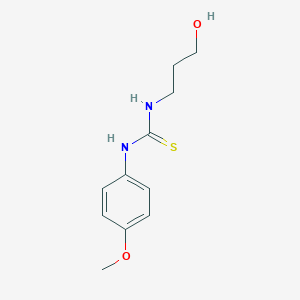
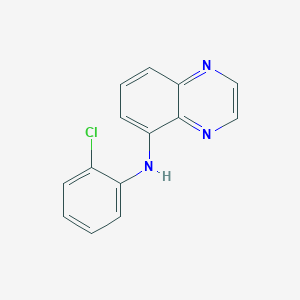
![3-(2-chlorophenyl)-2-[2-(2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B506274.png)
![5-benzyl-6-methyl-2-[(2-methyl-2-propenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B506276.png)
